![molecular formula C7H4Cl2N2O B3046075 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190315-26-4](/img/structure/B3046075.png)

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

描述

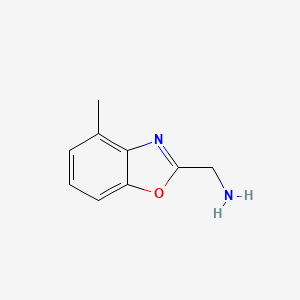

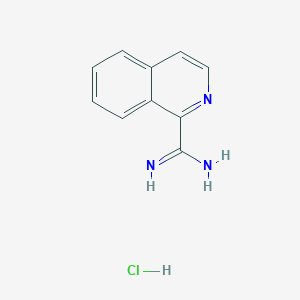

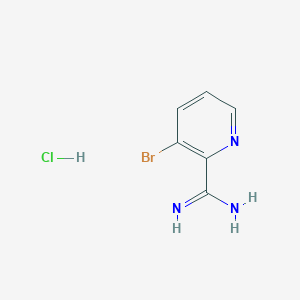

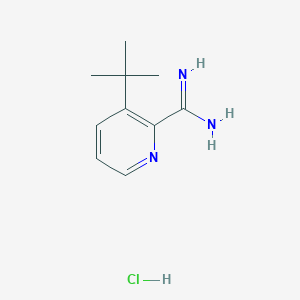

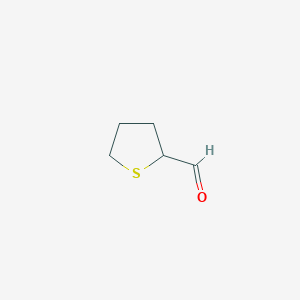

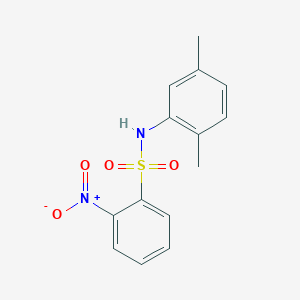

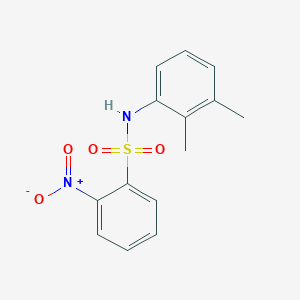

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It has a molecular weight of 187.03 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure containing a pyrrole ring fused with a pyridine ring . The compound also contains two chlorine atoms, which are likely to influence its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 309.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 46.4±0.3 cm3 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 4,5-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one:

Pharmaceutical Development

This compound: has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to act as a core scaffold for the synthesis of various bioactive molecules. Researchers have explored its use in creating inhibitors for specific enzymes and receptors, which can be crucial in treating diseases such as cancer and inflammatory conditions .

Anticancer Research

This compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of This compound can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis (programmed cell death). This makes it a promising candidate for developing new anticancer drugs .

Antimicrobial Agents

Research has also focused on the antimicrobial potential of this compound. It has been found to possess activity against a range of bacterial and fungal pathogens. By modifying its chemical structure, scientists aim to enhance its efficacy and reduce resistance, making it a valuable asset in the fight against infectious diseases .

Neuroprotective Agents

In the field of neurology, This compound has been studied for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and excitotoxicity, which are common mechanisms of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .

Agricultural Chemicals

The compound has applications in agriculture as well. It has been explored as a potential herbicide and pesticide due to its ability to disrupt essential biological processes in plants and pests. This can help in developing more effective and environmentally friendly agricultural chemicals .

Material Science

In material science, This compound is used as a building block for creating novel materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics, making it useful in various industrial applications .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity and functional groups make it a versatile starting material for synthesizing a wide range of complex molecules. This is particularly valuable in the development of new synthetic methodologies and the production of fine chemicals .

Biological Probes

Lastly, This compound is used in the design of biological probes. These probes are essential tools in biochemical research, allowing scientists to study the interactions and functions of various biomolecules within cells. This application is crucial for advancing our understanding of cellular processes and disease mechanisms .

ChemSpider RSC Publishing RSC Publishing Sigma-Aldrich ChemicalBook

作用机制

Target of Action

The primary target of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound interacts with the FGFR signaling pathway, which is involved in various physiological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .

Pharmacokinetics

The compound’s low molecular weight is noted, which would be beneficial to its bioavailability and the subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

安全和危害

属性

IUPAC Name |

4,5-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBQLMVNUYCDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CN=C2NC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205490 | |

| Record name | 4,5-Dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190315-26-4 | |

| Record name | 4,5-Dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

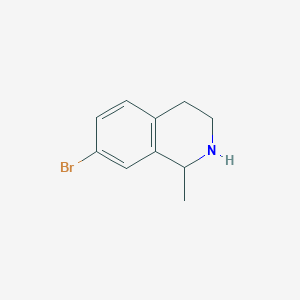

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Cyclopentanesulfonyl)phenyl]boronic acid](/img/structure/B3045992.png)

![1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B3045998.png)

![5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B3045999.png)